molecular formula C10H22Cl4N4O4S2 B15191188 Sulfamide, N,N-ethylenebis(N',N'-bis(2-chloroethyl)- CAS No. 91179-50-9

Sulfamide, N,N-ethylenebis(N',N'-bis(2-chloroethyl)-

Cat. No.: B15191188
CAS No.: 91179-50-9
M. Wt: 468.2 g/mol
InChI Key: UUGPCCYLCZWBGY-UHFFFAOYSA-N
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Preparation Methods

The preparation of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves several synthetic routes. One common method is the reaction of 3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene with sodium hydroxide under controlled conditions. The reaction typically occurs at room temperature and results in the formation of the sodium salt of the compound . Industrial production methods often involve large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infections and as a preservative in pharmaceutical formulations.

    Industry: It is used as a preservative in food and cosmetic products, as well as in the formulation of fungicides.

Mechanism of Action

The mechanism of action of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate involves its interaction with cellular components. The compound exerts its effects by disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death. It targets specific molecular pathways involved in cell wall synthesis and membrane function, making it effective as an antimicrobial and antifungal agent .

Comparison with Similar Compounds

Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate can be compared with other similar compounds, such as:

The uniqueness of Sodium 1-(3,4-dihydro-6-methyl-2,4-dioxo-2H-pyran-3-ylidene)ethanolate lies in its specific chemical structure, which imparts distinct properties and applications compared to other preservatives and antimicrobial agents.

Properties

CAS No.

91179-50-9

Molecular Formula

C10H22Cl4N4O4S2

Molecular Weight

468.2 g/mol

IUPAC Name

1,2-bis[bis(2-chloroethyl)sulfamoylamino]ethane

InChI

InChI=1S/C10H22Cl4N4O4S2/c11-1-7-17(8-2-12)23(19,20)15-5-6-16-24(21,22)18(9-3-13)10-4-14/h15-16H,1-10H2

InChI Key

UUGPCCYLCZWBGY-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)N(CCCl)CCCl)NS(=O)(=O)N(CCCl)CCCl

Origin of Product

United States

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